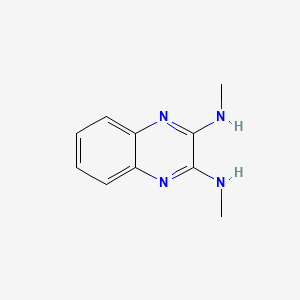
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester is an organic compound that belongs to the class of naphthalene derivatives. These compounds are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry. The compound’s structure features a naphthalene core with carboxylic acid, hydroxy, and phenylmethoxy groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester typically involves multiple steps, starting from naphthalene. The process may include:
Nitration: Naphthalene is nitrated to form nitronaphthalene.
Reduction: The nitro group is reduced to an amino group.
Diazotization and Sandmeyer Reaction: The amino group is converted to a hydroxyl group.
Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.
Phenylmethoxylation: The hydroxyl groups are protected with phenylmethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Catalysts and specific reaction conditions such as temperature, pressure, and solvents are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the phenylmethoxy groups to phenols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the naphthalene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce alcohols or phenols.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid: A simpler derivative without the hydroxy and phenylmethoxy groups.
4-Hydroxy-2-naphthoic acid: Contains a hydroxy group but lacks the phenylmethoxy groups.
Ethyl 2-naphthoate: An ester derivative without the hydroxy and phenylmethoxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-hydroxy-5,8-bis(phenylmethoxy)-, ethyl ester is unique due to the presence of both hydroxy and phenylmethoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C27H24O5 |
|---|---|
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
ethyl 4-hydroxy-5,8-bis(phenylmethoxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C27H24O5/c1-2-30-27(29)21-15-22-24(31-17-19-9-5-3-6-10-19)13-14-25(26(22)23(28)16-21)32-18-20-11-7-4-8-12-20/h3-16,28H,2,17-18H2,1H3 |
InChI-Schlüssel |
PTRFPFQXSHLVBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2C(=C1)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


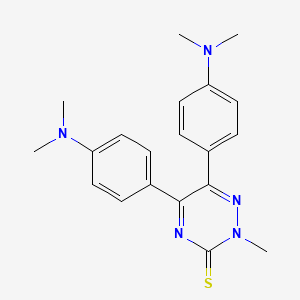
![Ethyl 8-chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[B]azepine-4-carboxylate](/img/structure/B13934093.png)
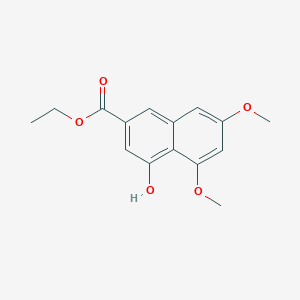
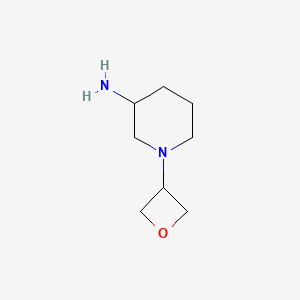
![5-(2-Oxo-2,3-dihydroimidazo[4,5-b]pyridin-1-yl)picolinic acid](/img/structure/B13934105.png)

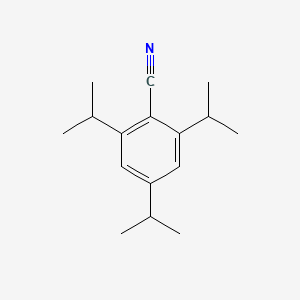

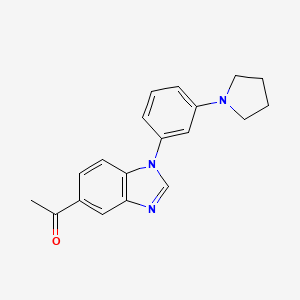
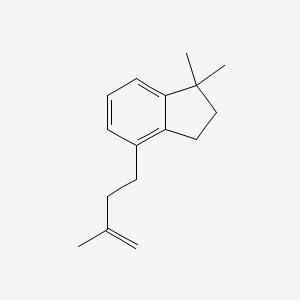


![9-(4-Methylpyrimidin-2-yl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13934151.png)
